molecular formula C19H15Cl2N3O3 B6037919 N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B6037919
M. Wt: 404.2 g/mol
InChI Key: DPLNRZODALOKJK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound that has been studied for its potential use in scientific research applications. This compound is also known as A-841720 and has been shown to have promising effects in various biochemical and physiological systems.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves the inhibition of PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation. By inhibiting PDE4, A-841720 increases the levels of cAMP, leading to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide has a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, A-841720 has been shown to have analgesic effects, reducing pain in animal models. A-841720 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity for PDE4. Unlike other PDE inhibitors, A-841720 has a high degree of selectivity for PDE4, reducing the risk of off-target effects. However, one limitation of using A-841720 in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are a number of future directions for the study of N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide. One area of research is in the development of more potent and selective PDE4 inhibitors. Another area of research is in the study of A-841720 in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of A-841720 in combination with other drugs may have synergistic effects and could be an area of future research.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2,6-dichlorobenzonitrile with 2-methyl-2-butene-1-ol to form 2,6-dichlorobenzyl alcohol. This intermediate is then reacted with 4-(acetylamino)phenylboronic acid to form the corresponding aryl ether. The final step involves the reaction of the aryl ether with isoxazole-5-carboxylic acid to form N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications. One area of research has been in the study of pain and inflammation. Studies have shown that A-841720 is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. A-841720 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-10-16(18(24-27-10)17-14(20)4-3-5-15(17)21)19(26)23-13-8-6-12(7-9-13)22-11(2)25/h3-9H,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNRZODALOKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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